molecular formula C13H11NO2 B8770025 4-(6-Methylpyridin-2-yl)benzoic acid CAS No. 582325-11-9

4-(6-Methylpyridin-2-yl)benzoic acid

Cat. No.: B8770025
CAS No.: 582325-11-9
M. Wt: 213.23 g/mol
InChI Key: UIYSBRRAWPERFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylpyridin-2-yl)benzoic acid is a heteroaromatic carboxylic acid featuring a benzoic acid moiety directly linked to a 6-methylpyridin-2-yl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methyl group at the 6-position of the pyridine ring enhances lipophilicity and influences molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity .

Properties

CAS No.

582325-11-9

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

4-(6-methylpyridin-2-yl)benzoic acid

InChI

InChI=1S/C13H11NO2/c1-9-3-2-4-12(14-9)10-5-7-11(8-6-10)13(15)16/h2-8H,1H3,(H,15,16)

InChI Key

UIYSBRRAWPERFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 6-methyl group in the target compound reduces the acidity of the benzoic acid (higher pKa) compared to the 5-nitro analog, which has a stronger electron-withdrawing effect .
  • Solubility: Bulky substituents (e.g., dihydroisoquinoline) or hydrophobic groups (e.g., isoxazole) decrease aqueous solubility, limiting bioavailability .

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